![molecular formula C17H18ClNOS B3937009 2-(benzylthio)-N-(4-chlorobenzyl)propanamide](/img/structure/B3937009.png)
2-(benzylthio)-N-(4-chlorobenzyl)propanamide
Overview
Description
2-(benzylthio)-N-(4-chlorobenzyl)propanamide is a chemical compound that belongs to the family of thioamides. It is a white crystalline solid with a molecular weight of 358.91 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(4-chlorobenzyl)propanamide is not fully understood. However, it has been suggested that the compound may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. It may also act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. Furthermore, the compound may induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-chlorobenzyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The compound has also been found to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. Moreover, 2-(benzylthio)-N-(4-chlorobenzyl)propanamide has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(benzylthio)-N-(4-chlorobenzyl)propanamide in lab experiments is its broad-spectrum antifungal activity. The compound has been found to be effective against various fungal strains, making it a potential candidate for the development of new antifungal drugs. Moreover, it has been shown to have anti-inflammatory and antitumor properties, which may have therapeutic applications in the treatment of inflammatory diseases and cancer.
However, one of the limitations of using 2-(benzylthio)-N-(4-chlorobenzyl)propanamide in lab experiments is its potential toxicity. The compound has been found to be cytotoxic to some cell lines, which may limit its use in certain applications. Furthermore, the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 2-(benzylthio)-N-(4-chlorobenzyl)propanamide. One of the areas of interest is the development of new antifungal drugs based on the compound. The broad-spectrum antifungal activity of 2-(benzylthio)-N-(4-chlorobenzyl)propanamide makes it a potential candidate for the treatment of fungal infections.
Another area of research is the investigation of the compound's anti-inflammatory and antitumor properties. The inhibition of pro-inflammatory cytokines by 2-(benzylthio)-N-(4-chlorobenzyl)propanamide may have therapeutic applications in the treatment of inflammatory diseases. Moreover, the induction of apoptosis in cancer cells by the compound may lead to the development of new cancer therapies.
Conclusion:
In conclusion, 2-(benzylthio)-N-(4-chlorobenzyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of the compound have been discussed in this paper. Further research is needed to fully understand the potential of 2-(benzylthio)-N-(4-chlorobenzyl)propanamide as a therapeutic agent.
Scientific Research Applications
2-(benzylthio)-N-(4-chlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, anti-inflammatory, and antitumor properties. The compound has been tested against various fungal strains and has shown promising results in inhibiting their growth. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(benzylthio)-N-(4-chlorobenzyl)propanamide has shown antitumor activity against different types of cancer cells.
properties
IUPAC Name |
2-benzylsulfanyl-N-[(4-chlorophenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13(21-12-15-5-3-2-4-6-15)17(20)19-11-14-7-9-16(18)10-8-14/h2-10,13H,11-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSJJYGKTFPOKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)SCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(4-chlorobenzyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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